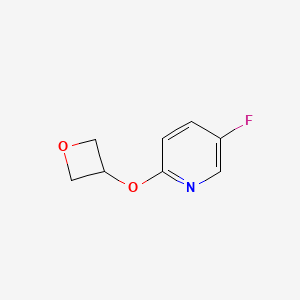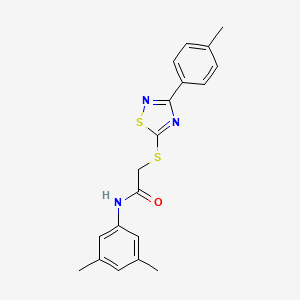![molecular formula C9H17ClN2 B2592867 1-(Bicyclo[1.1.1]pentan-1-yl)piperazine hydrochloride CAS No. 2187435-44-3](/img/structure/B2592867.png)
1-(Bicyclo[1.1.1]pentan-1-yl)piperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bicyclo[1.1.1]pentan-1-yl)piperazine hydrochloride is a chemical compound with the molecular formula C9H17ClN2. It is known for its unique bicyclo[1.1.1]pentane structure, which imparts distinct chemical and physical properties.
Preparation Methods
The synthesis of 1-(Bicyclo[1.1.1]pentan-1-yl)piperazine hydrochloride typically involves the following steps:
Synthetic Routes: The preparation begins with the formation of the bicyclo[1.1.1]pentane core, which can be achieved through various methods such as or . The piperazine moiety is then introduced via nucleophilic substitution reactions.
Reaction Conditions: Typical reaction conditions include the use of solvents like dichloromethane or tetrahydrofuran, with temperatures ranging from -78°C to room temperature. Catalysts such as palladium or copper may be employed to facilitate the reactions.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(Bicyclo[1.1.1]pentan-1-yl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced bicyclo[1.1.1]pentane derivatives.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified using alkyl halides or acyl chlorides to introduce different functional groups.
Common Reagents and Conditions: Reagents such as lithium aluminum hydride, sodium borohydride, and various acids and bases are frequently used. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Scientific Research Applications
1-(Bicyclo[1.1.1]pentan-1-yl)piperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) agents.
Medicine: Research is ongoing to explore its potential as an active pharmaceutical ingredient (API) in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-(Bicyclo[1.1.1]pentan-1-yl)piperazine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors in the CNS, modulating their activity and influencing neurological functions.
Pathways Involved: It is believed to affect pathways related to neurotransmitter release and reuptake, potentially altering synaptic transmission and neuronal communication.
Comparison with Similar Compounds
1-(Bicyclo[1.1.1]pentan-1-yl)piperazine hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(Bicyclo[1.1.1]pentan-1-yl)amine, 1-(Bicyclo[1.1.1]pentan-1-yl)methanol, and 1-(Bicyclo[1.1.1]pentan-1-yl)carboxylic acid share the bicyclo[1.1.1]pentane core but differ in their functional groups.
Properties
IUPAC Name |
1-(1-bicyclo[1.1.1]pentanyl)piperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2.ClH/c1-3-11(4-2-10-1)9-5-8(6-9)7-9;/h8,10H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDYZGBPDXAFIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C23CC(C2)C3.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl (Z)-2-hydroxy-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B2592784.png)



![2-[(2,5-Dioxo-1-propylpyrrolidin-3-yl)sulfanyl]benzoic acid](/img/structure/B2592791.png)


![7-{[2-(ADAMANTANE-1-CARBONYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL]METHOXY}-4-METHYL-2H-CHROMEN-2-ONE](/img/structure/B2592796.png)
![6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B2592798.png)
![N-{[1-(3-chloro-5-fluorobenzoyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2592799.png)
![Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2592800.png)



